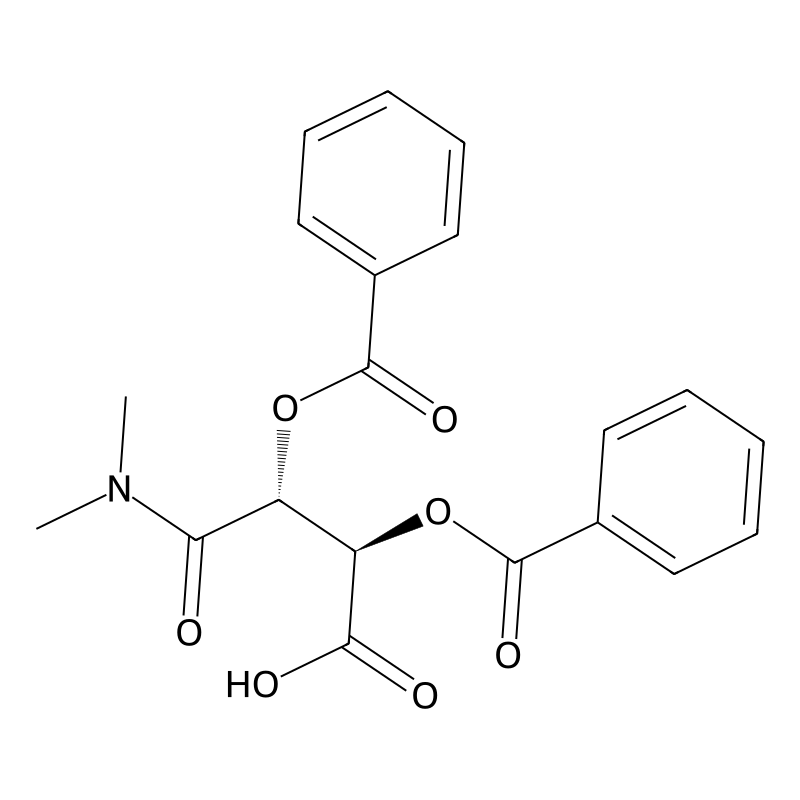(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Enantioselective Synthesis
Summary of Application: This compound has been used in the enantioselective synthesis of various organic compounds.
Methods of Application: The strategy employed for these syntheses involves regioselective aziridine ring opening, Wittig olefination and Ring-Closing Metathesis (RCM) as the key chemical transformations.
Results or Outcomes: The result is the successful synthesis of the aforementioned compounds starting from a common chiral synthon.
Optical Resolution of Racemic Alcohols
Summary of Application: “(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid” has been used in the optical resolution of racemic alcohols by diastereoisomeric complex formation.
Methods of Application: The method involves the formation of a complex with the racemic alcohol.
Results or Outcomes: The result is the successful resolution of the racemic alcohols.
The compound (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid is a synthetic organic molecule characterized by its complex structure, which includes two benzoyloxy groups, a dimethylamino group, and a ketone functional group. This compound belongs to a class of molecules known as keto acids, which are pivotal in various biochemical pathways. The presence of the dimethylamino group suggests potential applications in medicinal chemistry, particularly in drug design and development.
There is no scientific literature readily available on the mechanism of action of this specific compound.
The chemical reactivity of (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid primarily involves nucleophilic substitutions and esterification reactions due to the presence of the benzoyloxy groups. The compound can undergo hydrolysis to release the benzoyloxy moieties, yielding the corresponding hydroxyl derivatives. Additionally, it may participate in acylation reactions, where the ketone can act as an electrophile in reactions with nucleophiles such as amines or alcohols.
Synthesis of (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes:
- Formation of the Benzoyloxy Groups: This can be achieved through the reaction of 2,3-dihydroxy-4-oxobutanoic acid with benzoyl chloride in the presence of a base.
- Introduction of Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
- Purification: The final product is purified through crystallization or chromatography techniques to obtain high purity.
The unique structure of (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid positions it for various applications:
- Pharmaceuticals: Potential use as an anti-inflammatory or analgesic agent.
- Chemical Intermediates: Serves as a precursor for synthesizing other complex organic molecules.
- Research: Utilized in studies exploring enzyme inhibition or receptor interactions.
Interaction studies involving (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid are essential for understanding its mechanism of action. Preliminary data suggest that it may interact with specific enzymes or receptors involved in pain and inflammation pathways. Future studies should focus on elucidating these interactions through techniques such as molecular docking and kinetic assays.
Several compounds share structural similarities with (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (2S,3S)-2,3-bis(benzoyloxy)-4-(diethylamino)-4-oxobutanoic acid | Diethylamino instead of dimethylamino | May exhibit different pharmacological profiles |
| (2S,3S)-2,3-bis(benzoyloxy)-4-(isopropylamino)-4-oxobutanoic acid | Isopropylamino group | Potentially alters lipid solubility |
| (3S,4S)-5-(isopropylamino)-3,4-bis((4-methylbenzoyl)oxy)-2,5-dioxopentanoic acid | Different dioxopentanoic structure | May have distinct biological activities |
These compounds highlight the diversity within this chemical class and underscore the unique characteristics of (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid, particularly its potential therapeutic applications driven by its specific functional groups and stereochemistry. Further comparative studies could elucidate how structural variations impact biological efficacy and safety profiles.








